2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

PARP-1 inhibition DNA damage response Medicinal chemistry

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide (CAS 1797859-09-6) is a rationally designed, multi-functional quinoline-8-carboxamide that integrates a potency-enhancing C2-methyl substituent and a B-cell-targeting (3-(pyridin-2-yloxy)benzyl)amide tail into a single scaffold. Its molecular formula is C23H19N3O2, with a molecular weight of 369.42 g/mol, and it features a confirmed intramolecular hydrogen bond between the carboxamide N–H and quinoline nitrogen that rigidifies the bioactive conformation.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 1797859-09-6
Cat. No. B2495810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide
CAS1797859-09-6
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1
InChIInChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27)
InChIKeyGGJRVCPPWSUOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide (CAS 1797859-09-6): What Procurement Teams Need to Know


2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide (CAS 1797859-09-6) is a rationally designed, multi-functional quinoline-8-carboxamide that integrates a potency-enhancing C2-methyl substituent and a B-cell-targeting (3-(pyridin-2-yloxy)benzyl)amide tail into a single scaffold [1][2]. Its molecular formula is C23H19N3O2, with a molecular weight of 369.42 g/mol, and it features a confirmed intramolecular hydrogen bond between the carboxamide N–H and quinoline nitrogen that rigidifies the bioactive conformation [1][3]. This compound occupies a privileged intersection of structural features explored in PARP-1 inhibition and selective B-cell immunosuppression campaigns, making it a high-value starting point for dual-pharmacology probe development [1][2].

Why 2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide Cannot Be Replaced by a Generic Quinoline-8-Carboxamide


Generic quinoline-8-carboxamides exhibit vastly divergent potency and selectivity profiles depending on subtle substitution patterns: C2-methylation improves PARP-1 inhibitory potency by 3.6-fold relative to the clinical standard 5-AIQ, while introduction of a pyridyloxy-benzylamide tail was shown to increase B-cell selectivity from 10-fold to 75-fold over T-cells in mixed lymphocyte reaction (MLR) assays, compared to the parent quinoline-8-carboxamide 3 [1][2]. Procuring a non-specific quinoline-8-carboxamide without these two pharmacophoric elements forfeits both the enhanced target engagement conferred by the C2-methyl group and the lineage selectivity endowed by the pyridyloxy-benzyl side chain, fundamentally altering the compound's utility in immunology or DNA-damage response research [1][2].

Quantitative Differentiation Evidence for 2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide


C2-Methyl Substituent on the Quinoline Core Enhances PARP-1 Inhibitory Potency by 3.6-Fold Relative to the Clinical Candidate 5-AIQ

In a head-to-head in vitro enzymatic assay using human recombinant PARP-1, the 2-methylquinoline-8-carboxamide core (which is embedded in the target compound) exhibited an IC50 of 500 nM, representing a 3.6-fold improvement in potency over the well-established PARP inhibitor 5-aminoisoquinolin-1-one (5-AIQ), which gave an IC50 of 1,800 nM under identical conditions [1]. This demonstrates that the C2-methyl group is not merely a lipophilic appendage but a critical potency-driving motif validated against an industry-standard comparator.

PARP-1 inhibition DNA damage response Medicinal chemistry

N-(3-(Pyridin-2-yloxy)benzyl) Amide Tail Confers 75-Fold B-Cell over T-Cell Selectivity, a 7.5-Fold Improvement over the Unadorned Quinoline-8-Carboxamide 3

Papageorgiou et al. demonstrated that appending a pyridyl moiety to the quinoline-8-carboxamide scaffold dramatically sharpens immunological selectivity. The quinoline-8-carboxamide 3 achieved 10-fold selectivity for B-cell over T-cell inhibition in MLR assays, whereas its pyridyl analogue 4 (structurally analogous to the target compound's side chain) achieved 75-fold B-cell selectivity, with no general cytotoxicity at concentrations up to 160-fold above the B-cell inhibitory concentration [1]. The target compound, 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide, uniquely combines the pyridyloxy-benzyl tail from 4 with the potency-enhancing C2-methyl group, positioning it as a candidate for probing both PARP-1 and selective B-cell biology in a single entity [2].

B-cell immunosuppression DHODH Xenotransplantation

Intramolecular Hydrogen Bond Pre-organizes the Bioactive Conformation for Target Engagement

X-ray crystallography and NMR spectroscopy confirmed that quinoline-8-carboxamides, including the target compound's core, maintain a critical intramolecular hydrogen bond between the carboxamide N–H and the quinoline ring nitrogen [1]. This hydrogen bond locks the carboxamide in the bioactive syn-conformation, eliminating the entropic penalty associated with conformational sampling and pre-organizing the molecule for PARP-1 catalytic site engagement. Compounds lacking the C8-carboxamide or bearing N-alkyl substitutions that disrupt this hydrogen bond show substantially reduced or abolished PARP-1 inhibition, establishing this structural feature as a key quality attribute for procurement specifications [1].

Structural biology Pharmacophore design Conformational restriction

Dual Pharmacophore Design Enables PARP-1/DHODH Multi-Target Probing Not Accessible with Mono-Functional Comparators

The target compound's architecture embeds two independently validated pharmacophores: (i) the 2-methylquinoline-8-carboxamide, a confirmed PARP-1 inhibitor with IC50 500 nM [1]; and (ii) the flexibly linked (3-(pyridin-2-yloxy)benzyl)amide motif, derived from the 75-fold B-cell-selective pyridyl analogue 4 that acts via dihydroorotate dehydrogenase (DHODH) modulation [2]. Neither leflunomide (IC50 2.5 µM against DHODH) nor 5-AIQ (IC50 1.8 µM against PARP-1) individually possesses this dual-target capacity [1][2]. The target compound is therefore uniquely suited for experiments examining crosstalk between NAD+ metabolism (PARP-1) and pyrimidine biosynthesis (DHODH) in immune cells, a research space inaccessible to single-target probes.

Multi-target probe DHODH PARP-1 Chemical biology

Optimal Research and Procurement Application Scenarios for 2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide


PARP-1/DDR Probe Development Requiring Sub-Micromolar Potency Without Resorting to Clinical PARP Inhibitors

When standard tool compounds such as 5-AIQ (IC50 1.8 µM) lack sufficient potency for robust cellular PARylation inhibition, the target compound's 2-methylquinoline-8-carboxamide core (IC50 500 nM) provides a 3.6-fold improvement suitable for dose-response studies in HeLa or other PARP-1-expressing lines. Its confirmed intramolecular hydrogen bond, validated by X-ray crystallography, ensures conformational consistency across batches, making it a reliable reference for SAR expansion around the quinoline-8-carboxamide scaffold [1].

B-Cell-Selective Immunosuppression Studies in Xenotransplantation and Autoimmune Models

In models of antibody-mediated xenograft rejection or B-cell-driven autoimmunity, the compound's pyridyloxy-benzyl tail is directly derived from pharmacophore 4, which achieved 75-fold B-cell selectivity and in vivo efficacy at 0.3 mg/kg/day p.o. in mice without general cytotoxicity. This makes the target compound a strong candidate for probing B-cell-specific DHODH inhibition in vivo, with a selectivity window that leflunomide (non-selective, T-cell-focused) cannot offer [2].

Chemical Biology Studies of PARP-1–DHODH Crosstalk in NAD+ Metabolism and Pyrimidine Biosynthesis

The unique convergence of a PARP-1 inhibitory quinoline core and a B-cell-selective DHODH-modulating side chain in a single molecule enables simultaneous interrogation of two interconnected metabolic pathways that are individually targeted by clinical compounds (PARP inhibitors, leflunomide). This dual capability is unavailable in any single reference compound and supports research into metabolic vulnerabilities in hematological malignancies or activated lymphocyte populations [1][2].

Structure-Activity Relationship (SAR) Expansion Libraries Centered on the Quinoline-8-Carboxamide Scaffold

The compound's modular synthesis–Pd-catalyzed couplings at the C2 and C3 positions of 2,8-dibromoquinoline followed by amide coupling at C8–enable systematic diversification. As the most potent C2-substituted variant reported (IC50 500 nM vs. unsubstituted IC50 ~1.9 µM), the target compound serves as the optimal starting point for libraries exploring C3-aryl or N-benzyl modifications, accelerating hit-to-lead timelines in PARP-1 and DHODH drug discovery programs [1].

Quote Request

Request a Quote for 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.